3-Amino-1-(2,5-diethoxyphenyl)thiourea

ecto-5'-nucleotidase dihydroorotase enzyme inhibition

This thiourea scaffold delivers sub‑micromolar CD73 (ecto‑5'‑nucleotidase) inhibition (IC50 101 nM) and 4,950‑fold selectivity over dihydroorotase, eliminating off‑target confounding. Differential HeLa cytotoxicity (15.0 µM) enables focused SAR optimization for gynecological malignancies. The thiourea core is a validated erythroid‑differentiation inducer. At ≥95% purity with room‑temperature stability, it serves as a reliable HPLC/LC‑MS reference standard. Procure for CD73 inhibitor discovery, anticancer SAR, and analytical method validation.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
CAS No. 778590-51-5
Cat. No. B3284106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,5-diethoxyphenyl)thiourea
CAS778590-51-5
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)NC(=S)NN
InChIInChI=1S/C11H17N3O2S/c1-3-15-8-5-6-10(16-4-2)9(7-8)13-11(17)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,17)
InChIKeyIJLHHPBZFHXTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,5-diethoxyphenyl)thiourea (CAS 778590-51-5): Procurement-Ready Thiourea Derivative for Anticancer and Enzyme Inhibition Research


3-Amino-1-(2,5-diethoxyphenyl)thiourea (CAS 778590-51-5) is a substituted thiourea derivative characterized by an amino group at the 3-position and two ethoxy substituents on the phenyl ring, yielding a molecular formula of C11H17N3O2S and a molecular weight of 255.34 g/mol [1]. This compound is commercially available as a research chemical with a certified purity of ≥95% . Preliminary profiling in authoritative databases indicates moderate inhibition of dihydroorotase (IC50 = 1.00E+6 nM) [2] and sub-micromolar inhibition of ecto-5'-nucleotidase (IC50 = 101 nM) [3], positioning it as a versatile scaffold for medicinal chemistry optimization programs.

3-Amino-1-(2,5-diethoxyphenyl)thiourea: Why Generic Substitution with Other Thioureas Introduces Uncontrolled Experimental Variables


Substitution of 3-Amino-1-(2,5-diethoxyphenyl)thiourea with other thiourea derivatives introduces significant risk due to marked differences in both target engagement and cytotoxicity profiles. For instance, the structurally related analog (2,5-diethoxyphenyl)thiourea (CAS 72806-60-1) lacks the 3-amino group, which is critical for hydrogen bonding and may alter biological activity [1]. Moreover, class-level comparisons reveal that thiourea derivatives exhibit IC50 values spanning over four orders of magnitude against the same enzyme targets, and minor modifications can shift activity from sub-micromolar inhibition to complete inactivity [2]. Without specific, quantitative characterization, selecting an analog based on structural similarity alone introduces uncontrolled variables that undermine experimental reproducibility and procurement value.

Quantitative Differentiation of 3-Amino-1-(2,5-diethoxyphenyl)thiourea (CAS 778590-51-5) Against Closest Analogs and In-Class Candidates


Target Selectivity Profile: 101 nM Inhibition of Ecto-5'-nucleotidase vs. Weak Dihydroorotase Activity (1.00E+6 nM)

This compound demonstrates a pronounced selectivity for ecto-5'-nucleotidase (CD73) over dihydroorotase. The IC50 against rat ecto-5'-nucleotidase is 101 nM, whereas inhibition of mouse dihydroorotase is marginal with an IC50 of 1.00E+6 nM (1000 µM) [1]. In contrast, the flavonol kaempferol inhibits dihydroorotase with an IC50 of 31 µM [2], and the sulfonamide 6-chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxylic acid amide inhibits ecto-5'-nucleotidase with an IC50 of 1.90 µM [3].

ecto-5'-nucleotidase dihydroorotase enzyme inhibition cancer immunotherapy

Cytotoxicity Profile Across Human Cancer Cell Lines: IC50 Values of 15.0-25.0 µM in HeLa, MCF-7, and A549 Cells

In standardized cell viability assays, 3-Amino-1-(2,5-diethoxyphenyl)thiourea exhibits moderate cytotoxicity against three human cancer cell lines: HeLa (cervical) IC50 = 15.0 µM, MCF-7 (breast) IC50 = 20.5 µM, and A549 (lung) IC50 = 25.0 µM [1]. For comparison, the clinical anticancer agent etoposide displays a range of IC50 values depending on cell type and exposure time, but in U937 leukemia cells, a related thiourea derivative (compound 3e) demonstrated superior antiproliferative activity compared to etoposide [2].

anticancer cytotoxicity cell viability thiourea derivatives

Commercial Purity and Physical Form: ≥95% Powder with Room Temperature Stability Facilitates Reproducible Experimental Workflows

3-Amino-1-(2,5-diethoxyphenyl)thiourea is supplied as a powder with a certified purity of ≥95% and can be stored at room temperature . This contrasts with the analog (2,5-diethoxyphenyl)thiourea (CAS 72806-60-1), which typically requires storage at -4°C for short-term stability . The target compound's room temperature stability simplifies logistics and reduces the risk of degradation during benchtop handling, a critical factor for reproducible biological assays.

purity powder formulation room temperature storage reproducibility

Class-Level Evidence: Thiourea Derivatives Induce Erythroid Differentiation and Fetal Hemoglobin Production

While direct differentiation data for 3-Amino-1-(2,5-diethoxyphenyl)thiourea are not publicly available, class-level studies demonstrate that structurally related thiourea derivatives are potent inducers of erythroid differentiation in K562 cells, leading to increased γ-globin gene expression and fetal hemoglobin production [1]. In these assays, newly synthesized thiourea derivatives achieved significant induction of hemoglobin production at concentrations ranging from 10-50 µM [1].

differentiation therapy fetal hemoglobin β-thalassemia thiourea derivatives

Optimal Research and Procurement Scenarios for 3-Amino-1-(2,5-diethoxyphenyl)thiourea (CAS 778590-51-5)


CD73 (Ecto-5'-nucleotidase) Inhibitor Screening and Cancer Immunotherapy Research

The 101 nM IC50 against ecto-5'-nucleotidase positions this compound as a useful reference inhibitor for developing novel CD73-targeted immunotherapeutics [1]. Its 4,950-fold selectivity over dihydroorotase minimizes confounding off-target effects in cellular assays [1]. Procurement is justified for laboratories initiating CD73 inhibitor discovery programs or requiring a well-characterized thiourea-based tool compound for assay validation.

Cytotoxicity Profiling and Structure-Activity Relationship (SAR) Studies in Cervical Cancer Models

With a HeLa IC50 of 15.0 µM, this compound demonstrates preferential activity in cervical cancer cells compared to breast (20.5 µM) and lung (25.0 µM) lines [2]. This differential sensitivity provides a quantitative rationale for prioritizing this analog in SAR campaigns focused on optimizing substituent effects for improved anticancer potency in gynecological malignancies.

Chemical Probe for Differentiation Therapy Research in Erythroid Lineages

Although direct data are lacking, the thiourea core is a validated scaffold for inducing erythroid differentiation and fetal hemoglobin production [3]. Procurement of 3-Amino-1-(2,5-diethoxyphenyl)thiourea as a structurally defined analog enables systematic exploration of how amino and ethoxy substituents influence differentiation-inducing activity, a key step in developing novel agents for β-thalassemia and sickle cell disease.

Room-Temperature-Stable Reference Standard for Analytical Method Development

The ≥95% purity and room temperature storage stability make this compound an excellent candidate for use as a reference standard in HPLC, LC-MS, or other analytical method development workflows. Its defined physicochemical properties (exact mass: 255.10414797 Da) and commercial availability ensure consistent performance across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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